molecular formula C14H11BrN2O3S3 B2722965 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421455-67-5

2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2722965
CAS No.: 1421455-67-5
M. Wt: 431.34
InChI Key: IELAYFKRTIXUFK-UHFFFAOYSA-N
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Description

2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic compound with the molecular formula C14H11BrN2O3S3 It is characterized by the presence of a benzo[d]thiazole core, an azetidine ring, and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with the benzo[d]thiazole intermediate. Finally, the bromothiophene moiety is attached through a sulfonylation reaction, using 5-bromothiophene-2-sulfonyl chloride as the sulfonylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
  • 2-((1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
  • 2-((1-((5-Fluorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Uniqueness

The uniqueness of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromothiophene moiety, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-7-9(8-17)20-14-16-10-3-1-2-4-11(10)21-14/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELAYFKRTIXUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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